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Compound of Interest

4-chloro-6-methoxy-N,N-
Compound Name:
dimethylpyrimidin-2-amine

Cat. No.: B077607

An In-Depth Technical Guide to the Research Applications of 4-chloro-6-methoxy-N,N-
dimethylpyrimidin-2-amine

Foreword: The Strategic Value of the Substituted
Pyrimidine Core

In the landscape of modern drug discovery and materials science, the pyrimidine scaffold
stands out as a "privileged structure." Its prevalence in the essential biomolecules of DNA and
RNA is a testament to its fundamental role in biological systems.[1][2] This inherent
biocompatibility, combined with its versatile chemical reactivity, makes pyrimidine and its
derivatives a cornerstone of medicinal chemistry.[3][4] Our focus here is on a specific, highly
functionalized derivative: 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. This guide
will elucidate the strategic importance of this molecule, not as an end product, but as a pivotal
intermediate—a molecular launchpad for constructing complex, high-value compounds. We will
explore its core reactivity, provide field-proven protocols for its key transformations, and
contextualize its application within the demanding arena of therapeutic agent development.

Molecular Profile and Physicochemical Properties

Understanding the structural and electronic nature of 4-chloro-6-methoxy-N,N-
dimethylpyrimidin-2-amine is fundamental to appreciating its synthetic utility. The molecule's
architecture presents a unique convergence of functional groups that dictate its reactivity.
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e The Pyrimidine Core: An electron-deficient aromatic heterocycle, predisposing it to
nucleophilic attack.

e C4-Chloro Group: The primary reactive center. The chlorine atom is an excellent leaving
group, strategically positioned for displacement via nucleophilic aromatic substitution (SNAr)
or for participation in transition-metal-catalyzed cross-coupling reactions.

o C6-Methoxy Group: An electron-donating group that modulates the overall electron density
of the pyrimidine ring, influencing the regioselectivity of reactions.

o C2-Dimethylamino Group: A strong electron-donating group that further influences the
electronic properties of the scaffold.

Caption: Chemical Structure of the Topic Compound.

A summary of its key properties is provided below.

Property Value

Molecular Formula C7H10CINzO

Molecular Weight 187.63 g/mol

CAS Number 154714-35-9

Appearance Typically an off-white to yellow solid
Solubility Soluble in polar aprotic solvents (e.g., DMF,

NMP, Dioxane), alcohols

Core Application: A Scaffold for Carbon-Carbon
Bond Formation via Suzuki-Miyaura Cross-Coupling

One of the most powerful and prevalent applications of this compound is as an electrophilic
partner in Suzuki-Miyaura cross-coupling reactions.[5][6] This palladium-catalyzed reaction
enables the formation of a carbon-carbon bond at the C4 position, replacing the chloro group
with a wide variety of aryl or heteroaryl moieties. This transformation is a cornerstone in the
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synthesis of kinase inhibitors and other complex molecular architectures where a biaryl or
heteroaryl-aryl linkage is required.[7][8][9][10]

The causality behind this experimental choice is clear: the Suzuki reaction offers exceptional
functional group tolerance, proceeds under relatively mild conditions, and utilizes commercially
available and generally stable boronic acid reagents. This makes it an ideal method for rapidly
building molecular diversity from the pyrimidine core.

Reactants:
- 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine
- Arylboronic Acid (R-B(OH)z)

Catalytic System:
- Pd Catalyst (e.g., Pd(PPhs)s)
- Base (e.g., Na2CO3, KaPOs)

Solvent:
- n-Propanol, Toluene, or Dioxane/Water

Reaction Vessel
Heat (e.g., 80-110°C)
Inert Atmosphere (N or Ar)

Final Product:
4-Aryl-6-methoxy-N,N-dimethylpyrimidin-2-amine

Purification
(Column Chromatography)

Click to download full resolution via product page

Caption: General Workflow for Suzuki-Miyaura Cross-Coupling.

Field-Proven Experimental Protocol: Suzuki-Miyaura
Coupling

This protocol is a robust, self-validating system adapted from established literature for the
synthesis of 4-aryl-substituted pyrimidine derivatives.[5][6]

» Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar
and reflux condenser, add 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine (1.0 eq.),
the desired arylboronic acid (1.2 eq.), and the base (e.g., NazCOs, 2.5 eq.).

 Inerting: Seal the flask with a septum and purge with dry nitrogen or argon gas for 15-20
minutes. This step is critical to prevent the oxidation and deactivation of the palladium
catalyst.
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Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., n-
propanol or a mixture of dioxane and water) to the flask via syringe. The volume should be
sufficient to create a stirrable slurry (approx. 0.1 M concentration).

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPhs)s, 0.05 eq.) to the reaction
mixture. The mixture may change color upon addition.

Reaction: Heat the mixture to reflux (typically 80-110°C, depending on the solvent) and stir
vigorously.

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting chloro-
pyrimidine is a key indicator of completion. Typical reaction times are 12-24 hours.

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water
and extract with an organic solvent such as ethyl acetate (3x). Combine the organic layers,
wash with brine, dry over anhydrous sodium sulfate, and filter.

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude
residue by flash column chromatography on silica gel to yield the pure 4-aryl-6-methoxy-N,N-
dimethylpyrimidin-2-amine product.

. . Resulting C4- Typical
Arylboronic Acid . Reference
Substituent Catalyst/Base
. . Pd(OAc)2/PPhs,
Phenylboronic acid Phenyl [5][6]
Naz2COs
4-Nitrophenylboronic ) Pd(OAC)2/PPhs,
) 4-Nitrophenyl [5]1[6]
acid Na2COs
4-
) Pd(OAc)2/PPhs,
Carboxyphenylboronic  4-Carboxyphenyl [5][6]
) Na2COs
acid
) ) Pd(OAc)2/PPhs,
Furan-2-ylboronic acid  Furan-2-yl [5][6]
Na2COs
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Core Application: Scaffold Elaboration via
Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring, exacerbated by the presence of two
nitrogen atoms, makes the C4-chloro substituent highly susceptible to displacement by
nucleophiles. This SNAr reaction is a fundamental and widely exploited pathway for introducing
nitrogen, oxygen, or sulfur-based functional groups, dramatically expanding the chemical space
accessible from this intermediate.[11] Reactions with amines are particularly significant, as the
resulting aminopyrimidine motif is a key pharmacophore in a vast number of kinase inhibitors.
[12][13]

The choice of an SNAr reaction is driven by its operational simplicity and the broad availability
of amine nucleophiles. The reaction often proceeds under thermal conditions, sometimes with
acid catalysis to activate the pyrimidine ring or a base to deprotonate the incoming nucleophile.

ORI
- Nucleophile (e.g., R-NHz)

Final Product:
4-substituted-6-methoxy-N,N-dimethylpyrimidin-2-amine

Click to download full resolution via product page

Caption: General Workflow for Nucleophilic Aromatic Substitution.

Field-Proven Experimental Protocol: SNAr with Amines

This protocol provides a reliable framework for the synthesis of 4-aminopyrimidine derivatives,
a critical step in the development of many targeted therapies.[12]

e Setup: In a suitable reaction vessel, suspend 4-chloro-6-methoxy-N,N-dimethylpyrimidin-
2-amine (1.0 eq.) in a solvent such as isopropanol (iPrOH) or N,N-dimethylformamide
(DMF).

o Reagent Addition: Add the desired amine nucleophile (1.1 - 1.5 eq.).
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o Catalysis (if required): For less reactive amines, a few drops of concentrated HCI can be
added to catalyze the reaction. For reactions involving amine hydrochlorides, a non-
nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq.) should be added to free the
amine.

o Reaction: Heat the mixture to reflux and maintain for 4-16 hours.
e Monitoring: Track the consumption of the starting material using TLC or LC-MS.

e |solation: Upon completion, cool the reaction mixture. The product may precipitate upon
cooling and can be isolated by filtration. Alternatively, the solvent can be removed in vacuo,
and the residue partitioned between water and an organic solvent (e.g., ethyl acetate).

 Purification: The crude product can be purified by recrystallization from a suitable solvent
system (e.g., ethanol/water) or by flash column chromatography.

Application in Drug Discovery: A Gateway to Kinase
Inhibitors

The true value of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine is realized in its
application as a precursor to potent and selective kinase inhibitors.[13][14] Kinases are critical
regulators of cellular signaling, and their dysregulation is a hallmark of cancer and inflammatory
diseases.[1] The 2,4-diaminopyrimidine scaffold, readily synthesized from our tittle compound
via the SNAr protocol above, is a classic "hinge-binding" motif. It forms crucial hydrogen bonds
with the backbone of the kinase's ATP-binding pocket, providing a stable anchor for the
inhibitor.

The substituent introduced at the C4-position (via SNAr) and further modifications at other
positions (often following a Suzuki coupling at a different site) are tailored to occupy specific
sub-pockets of the kinase, thereby conferring potency and selectivity. Derivatives based on this
core have been investigated as inhibitors for a range of kinases, including:

e Cyclin-Dependent Kinases (CDKs)[13][14]
o Epidermal Growth Factor Receptor (EGFR)[2]

» Vascular Endothelial Growth Factor Receptor (VEGFR)[12]
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Pyrimidine-Based Inhibitor
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Caption: Pyrimidine Inhibitor in a Kinase Active Site.

Conclusion and Future Outlook

4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine is more than a mere chemical reagent;
it is a strategic tool for molecular innovation. Its well-defined reactivity, centered on the C4-
chloro position, provides reliable and high-yielding pathways to complex molecular scaffolds
through cornerstone reactions like Suzuki-Miyaura coupling and nucleophilic aromatic
substitution. Its principal application lies in the rapid generation of diverse compound libraries,
particularly in the pursuit of novel kinase inhibitors for oncology and beyond. As drug discovery
continues to demand increasingly complex and specific molecules, the utility of versatile,
functionalized building blocks like this one will only grow, solidifying the role of the pyrimidine
core in the future of medicine.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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